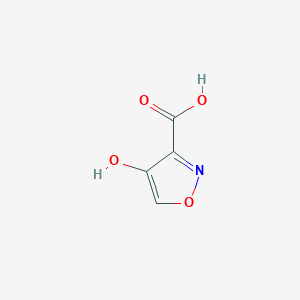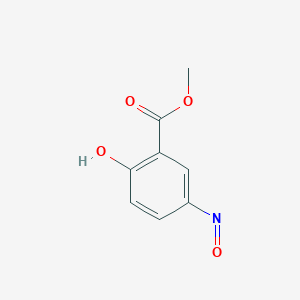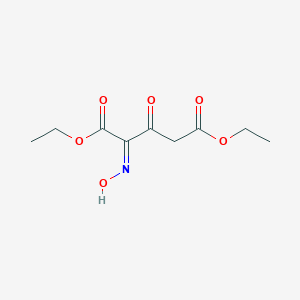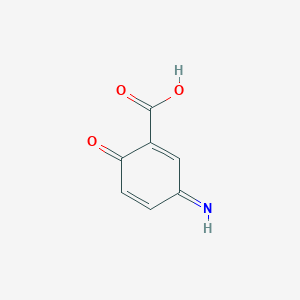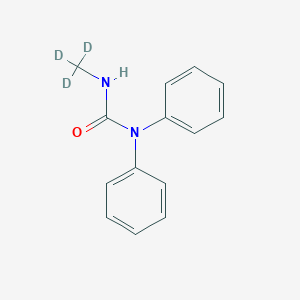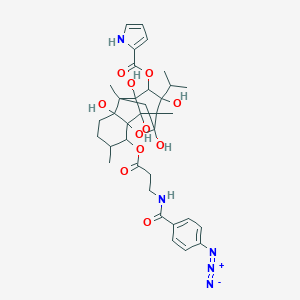
10-O-(3-(4-Azidobenzamido)propionyl)ryanodine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-O-(3-(4-Azidobenzamido)propionyl)ryanodine, commonly known as ABP-ryanodine, is a chemical compound used in scientific research to study ryanodine receptors. Ryanodine receptors are a type of ion channel found in muscle cells and are responsible for regulating calcium release during muscle contraction. ABP-ryanodine is a powerful tool for studying the function and regulation of these receptors.
作用機序
ABP-ryanodine binds to ryanodine receptors in a similar manner to ryanodine itself, but with a higher affinity and specificity. This allows researchers to selectively study the function and regulation of these receptors in a controlled manner.
生化学的および生理学的効果
ABP-ryanodine has been shown to have a number of biochemical and physiological effects on muscle cells, including the modulation of calcium release, the inhibition of muscle contraction, and the induction of apoptosis in certain cell types. These effects are dependent on the concentration and duration of exposure to ABP-ryanodine.
実験室実験の利点と制限
One of the key advantages of ABP-ryanodine is its high affinity and specificity for ryanodine receptors, which allows for selective targeting of these receptors in experiments. However, ABP-ryanodine can also be toxic to cells at high concentrations, and its effects may be influenced by other factors such as pH and temperature.
将来の方向性
There are many potential future directions for research involving ABP-ryanodine, including the development of new imaging techniques for visualizing ryanodine receptor activity in living cells, the use of ABP-ryanodine in drug discovery for muscle disorders, and the study of the role of ryanodine receptors in other cellular processes beyond muscle contraction. Additionally, further research is needed to fully understand the biochemical and physiological effects of ABP-ryanodine on muscle cells and other cell types.
合成法
ABP-ryanodine can be synthesized through a multistep process involving the reaction of ryanodine with 4-azidobenzoyl chloride and propionic anhydride. The resulting compound is purified through column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
ABP-ryanodine is used in a variety of scientific research applications, including the study of ryanodine receptor structure and function, the regulation of calcium release in muscle cells, and the development of new drugs for muscle disorders. It is also used in the development of new imaging techniques for visualizing ryanodine receptor activity in living cells.
特性
CAS番号 |
154505-02-9 |
|---|---|
製品名 |
10-O-(3-(4-Azidobenzamido)propionyl)ryanodine |
分子式 |
C35H43N5O11 |
分子量 |
709.7 g/mol |
IUPAC名 |
[2-[3-[(4-azidobenzoyl)amino]propanoyloxy]-6,9,11,13,14-pentahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C35H43N5O11/c1-18(2)32(46)27(50-26(43)22-7-6-15-37-22)33(47)28(4)17-31(45)29(32,5)35(33,48)34(51-31)24(19(3)12-14-30(28,34)44)49-23(41)13-16-38-25(42)20-8-10-21(11-9-20)39-40-36/h6-11,15,18-19,24,27,37,44-48H,12-14,16-17H2,1-5H3,(H,38,42) |
InChIキー |
GLMBUFFXAIWBPC-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1OC(=O)CCNC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O4)O)O)OC(=O)C7=CC=CN7)(C(C)C)O)C)O)C)O |
正規SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1OC(=O)CCNC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O4)O)O)OC(=O)C7=CC=CN7)(C(C)C)O)C)O)C)O |
同義語 |
10-ABPR 10-O-(3-(4-azidobenzamido)propionyl)ryanodine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



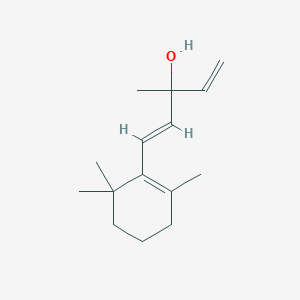
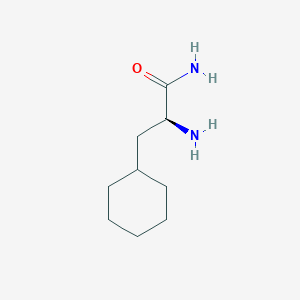
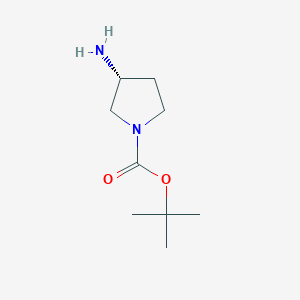
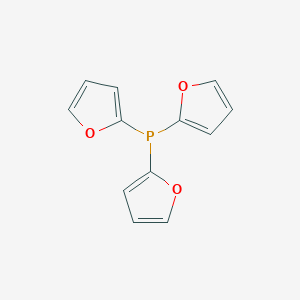
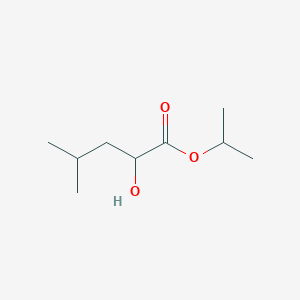


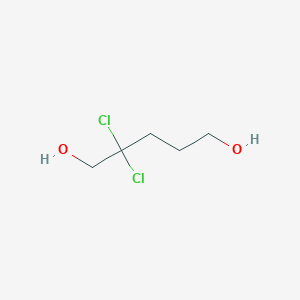
![8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B125356.png)
